2-(4-Butoxyphenyl)furan
Description
Structure
3D Structure
Properties
CAS No. |
69836-65-3 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)furan |
InChI |
InChI=1S/C14H16O2/c1-2-3-10-15-13-8-6-12(7-9-13)14-5-4-11-16-14/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
FEUAGBGLAIWYDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound 2 4 Butoxyphenyl Furan
Retrosynthetic Analysis of the 2-(4-Butoxyphenyl)furan Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key bond disconnections and functional group interconversions.
For this compound, two primary strategic disconnections can be envisioned. The most apparent disconnection is at the C-C single bond connecting the furan (B31954) ring and the phenyl ring (Disconnection A). This approach treats the furan and the substituted benzene (B151609) ring as two separate synthons that can be coupled together in a late-stage step. Common reactions for forming such aryl-heteroaryl bonds include palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.
A second approach involves disconnecting the bonds within the furan ring itself (Disconnection B). This strategy relies on building the furan ring from acyclic precursors that already contain the 4-butoxyphenyl moiety. This falls into the category of classical furan syntheses.
Functional group interconversions (FGI) can also be considered. For instance, the butoxy group on the phenyl ring could be introduced at various stages of the synthesis, for example, by etherification of a precursor containing a hydroxyl group.
| Disconnection Strategy | Key Bond Cleavage | Resulting Synthons/Precursors | Potential Synthetic Reactions |
| Disconnection A | Furan-Phenyl C-C bond | 2-Furyl synthon and 4-Butoxyphenyl synthon | Suzuki Coupling, Heck Coupling, Stille Coupling |
| Disconnection B | Furan ring C-O and C-C bonds | Acyclic 1,4-dicarbonyl compound with a 4-butoxyphenyl substituent | Paal-Knorr Synthesis |
| Disconnection B | Furan ring C-C and C-O bonds | α-haloketone and a β-dicarbonyl compound | Feist-Bénary Synthesis |
Based on the retrosynthetic analysis, several key precursors and building blocks can be identified:
For Disconnection A:
Furan Precursors: 2-Furanboronic acid, 2-bromofuran, or furan itself.
Phenyl Precursors: 1-bromo-4-butoxybenzene (B1267048), 4-butoxyphenylboronic acid, or 4-butoxyiodobenzene.
For Disconnection B:
Paal-Knorr Precursor: A 1,4-dicarbonyl compound such as 1-(4-butoxyphenyl)-butane-1,4-dione.
Feist-Bénary Precursors: An α-haloketone (e.g., chloroacetone) and a β-ketoester bearing the 4-butoxyphenyl group.
Intramolecular Cyclization Precursors: Appropriately substituted alkynes or allenes that can undergo cyclization to form the furan ring.
Classical Approaches to Substituted Furan Synthesis Applicable to this compound
Classical methods for furan synthesis are robust and have been widely used for the preparation of a variety of furan derivatives. These methods typically involve the cyclization of acyclic precursors.
The Paal-Knorr synthesis is a widely used method for the synthesis of furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under acidic conditions, which catalyze the cyclization and subsequent dehydration to form the furan ring. wikipedia.orgpharmaguideline.com
For the synthesis of this compound, the required precursor would be 1-(4-butoxyphenyl)butane-1,4-dione. This diketone, upon treatment with an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a Lewis acid, would undergo intramolecular cyclization. The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack by the enol form of the other carbonyl group to form a cyclic hemiacetal. Subsequent dehydration of this intermediate yields the furan ring. wikipedia.org
Reaction Scheme for Paal-Knorr Synthesis:
Application to this compound:
| R1 | R2 | Product |
| 4-Butoxyphenyl | H | This compound |
The Feist-Bénary synthesis is another classical method for constructing the furan ring, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. wikipedia.orgquimicaorganica.org
To synthesize a precursor for this compound using this method, one could react an α-halo ketone with a β-ketoester containing the 4-butoxyphenyl group. The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration lead to the formation of a substituted furan. wikipedia.org The regioselectivity of the reaction can sometimes be an issue, potentially leading to a mixture of furan isomers. dntb.gov.uaresearchgate.net
Intramolecular cyclization reactions of appropriately functionalized acyclic precursors provide another powerful route to substituted furans. organic-chemistry.org For example, the cyclization of γ-alkynyl ketones, which can be synthesized from the reaction of propargylic acetates with enoxysilanes, can yield trisubstituted furans. organic-chemistry.org
Another approach involves the gold- or other metal-catalyzed cyclization of allenyl ketones. pharmaguideline.com The synthesis of this compound via such a route would require the preparation of an allenyl ketone precursor bearing the 4-butoxyphenyl group.
Furthermore, intramolecular Wittig-type reactions have been developed for the synthesis of highly functionalized furans. organic-chemistry.org This methodology involves the reaction of Michael acceptors with tributylphosphine and acyl chlorides. organic-chemistry.org
Transition Metal-Catalyzed Coupling Reactions for the Construction of this compound
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov These methods provide powerful tools for linking furan and butoxyphenyl precursors to construct the target molecule, this compound.
The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the synthesis of biaryl compounds, including 2-arylfurans. nih.gov The reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com For the synthesis of this compound, this would involve reacting a furan-based organoboron compound with a 4-butoxyphenyl halide, or conversely, a 4-butoxyphenylboronic acid with a furan-based halide.
The development of highly active catalyst systems has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like heteroarylboronic acids, which are essential for synthesizing molecules like this compound. nih.gov Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) with specialized phosphine ligands have proven effective for coupling heteroarylboronic acids with aryl mesylates and tosylates, which are alternatives to aryl halides. nih.gov For instance, furan-3-boronic acid has been successfully coupled with aryl mesylates in high yields. nih.gov
Key components of a typical Suzuki-Miyaura reaction include a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent. mdpi.comnih.gov The choice of these components can significantly influence the reaction's efficiency and yield.
Table 1: Exemplary Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Compounds
| Palladium Source | Ligand | Base | Solvent | Substrates | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | L2 (a biarylphosphine) | K₃PO₄ | t-AmOH | Furan-3-boronic acid and 4-tert-butylphenylmethanesulfonate | 98% | nih.gov |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | Styrylboronic acid and benzoyl chlorides | 68-93% | mdpi.com |
| Pd₂(dba)₃ | Phosphite or phosphine oxide ligands | KF | Dioxane | Lithium triisopropyl 2-pyridylboronate and aryl bromides | 74-82% | nih.gov |
| Pd(OH)₂ | - | K₃PO₄ | Ethanol (B145695)/Water | Substituted phenylboronic acids and substituted bromobenzene | Good | nih.gov |
While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods offer alternative pathways to form the aryl-furan bond in this compound.
Stille Coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. youtube.com For the target synthesis, one could couple 2-(tributylstannyl)furan with a 4-butoxyphenyl halide. Catalyst systems based on Pd(OAc)₂ with ligands like XPhos have been successfully used to couple heteroarylstannanes, including furyl derivatives, with aryl sulfonates. nih.gov A significant drawback of the Stille reaction is the toxicity of organotin compounds. organic-chemistry.orgyoutube.com
Sonogashira Coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to 2-arylfurans, it can be used to synthesize key intermediates. For example, alkynones produced via carbonylative Sonogashira coupling are valuable precursors for the synthesis of furan rings. nih.gov A synthetic strategy could involve coupling 4-butoxyphenyl halide with an appropriate alkyne, followed by cyclization to form the furan ring.
Negishi Coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. google.com The classical approach to forming an aryl-furan linkage via Negishi coupling would involve reacting an organometallic derivative of furan, such as a furyzinc halide, with a 4-butoxyphenyl halide. acs.org
Direct C-H arylation has emerged as a more atom-economical and environmentally attractive alternative to traditional cross-coupling reactions. acs.org This method avoids the need to pre-functionalize the furan ring into an organometallic reagent, instead activating a C-H bond directly for coupling with an aryl halide. acs.org
The direct coupling of furan derivatives with aryl halides provides an efficient route to arylfurans. acs.org Research has shown that palladium catalysts combined with specific polydentate phosphine ligands can promote the direct arylation of furans with high efficiency and selectivity. For example, the catalytic system combining [PdCl(η³-C₃H₅)]₂ and the tetraphosphine ligand Tedicyp has been used for the coupling of 2-n-butylfuran with 4-bromoacetophenone, yielding the 5-arylated product with high selectivity. acs.org This approach offers a streamlined process for preparing compounds like this compound, reducing synthetic steps and waste generation.
Table 2: Conditions for Direct Arylation of Furan Derivatives
| Furan Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| 2-n-Butylfuran | 4-Bromoacetophenone | [PdCl(η³-C₃H₅)]₂/Tedicyp | AcONa | DMAc | 150°C | High for 5-arylation | acs.org |
| 3-Furaldehyde | 4-Bromoanisole | [PdCl(η³-C₃H₅)]₂/Tedicyp | AcONa | DMAc | 150°C | 90% for 2-arylation | acs.org |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, this involves developing methods that use greener solvents, reusable catalysts, and energy-efficient processes.
A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. The use of water as a solvent in Suzuki-Miyaura reactions for biaryl synthesis has become increasingly popular. nih.gov Aqueous-medium syntheses offer significant environmental benefits, as water is non-toxic, non-flammable, and inexpensive.
Several studies have demonstrated highly efficient palladium-catalyzed, ligand-free Suzuki reactions in an aqueous phase for the synthesis of biaryls. documentsdelivered.com Similarly, novel nanocatalysts have been developed that show high efficiency for Suzuki-Miyaura couplings in water. nih.gov In some cases, using a mixture of ethanol and water has been shown to produce higher yields of biphenyl derivatives compared to traditional organic solvents like toluene. nih.gov
Solvent-free approaches represent another important green strategy. The Paal-Knorr synthesis of arylfurans has been successfully performed using phosphoric acid as both a recyclable catalyst and the reaction medium, eliminating the need for organic solvents. researchgate.net While this specific reaction is not a cross-coupling, it highlights the potential for developing solvent-free cross-coupling methodologies for the synthesis of this compound.
Developing catalysts that can be easily recovered and reused is crucial for creating sustainable and cost-effective synthetic processes. nih.gov Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are of great interest as they can often be removed by simple filtration. mdpi.com
Recent advancements in catalysis for Suzuki-Miyaura reactions include:
Nanocatalysts : A Lanthanum Phosphate-supported Palladium (LaPO₄·Pd) nanocatalyst has been shown to be efficient for biaryl synthesis in water and can be recycled and reused for at least five consecutive runs without a significant loss in catalytic efficiency. nih.gov
Graphene-Supported Catalysts : Palladium nanoparticles supported on COOH-modified graphene have been developed as a heterogeneous system for Suzuki-Miyaura couplings. These catalysts demonstrate good reusability, with a minimal decrease in activity after five catalytic cycles. mdpi.com
Polymer-Anchored Catalysts : Palladium complexes anchored to a polystyrene support have been synthesized and used as a recyclable catalyst for Suzuki-Miyaura reactions, demonstrating high activity under mild conditions. researchgate.net
Magnetically Recyclable Catalysts : Catalysts based on Fe₃O₄@Pd nanoparticles can be easily recovered from the reaction mixture using a magnet and have been shown to be reusable for multiple cycles. mdpi.com
β-Cyclodextrin-Supported Catalysts : A water-soluble palladium complex supported on a modified β-cyclodextrin can be recovered and reused without losing its catalytic activity in Suzuki-Miyaura reactions performed in water. mdpi.com
These innovations in catalyst design are paving the way for more economically viable and environmentally friendly production of this compound and other valuable biaryl compounds.
Table 3: Reusable Catalysts for Suzuki-Miyaura Cross-Coupling
| Catalyst Type | Description | Reaction Medium | Reusability | Reference |
|---|---|---|---|---|
| Nanocatalyst | LaPO₄·Pd | Aqueous | 5 consecutive runs | nih.gov |
| Graphene-supported | Pd nanoparticles on COOH-modified graphene | Organic | 5 consecutive cycles with <8% activity loss | mdpi.com |
| Polymer-anchored | Polystyrene anchored Pd(II) complex | Organic | Good recoverability | researchgate.net |
| Magnetically recyclable | Fe₃O₄@Pd nanoparticles | Organic | Recovered by magnet, reusable | mdpi.com |
| Supramolecular | β-cyclodextrin-supported Pd complex | Aqueous | Recoverable and reusable | mdpi.com |
Atom Economy and Process Efficiency in Reaction Design
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are incorporated into the final product, with no byproducts.
Modern cross-coupling reactions, while powerful, often have lower atom economy due to the generation of stoichiometric inorganic salts as byproducts. For instance, in a Suzuki-Miyaura coupling to form this compound, furan-2-boronic acid would be coupled with 1-bromo-4-butoxybenzene. While highly effective, this reaction generates boronic acid and halide salts as waste.
Table 1: Illustrative Atom Economy for a Hypothetical Paal-Knorr Synthesis of this compound
| Reactant 1 (1-(4-butoxyphenyl)butane-1,4-dione) | Reactant 2 (Acid Catalyst) | Product (this compound) | Byproduct (Water) | Atom Economy (%) |
| C₁₄H₁₈O₃ (FW: 234.29) | H₂SO₄ (catalytic) | C₁₄H₁₆O₂ (FW: 216.28) | 2 x H₂O (FW: 36.04) | 85.6% |
Note: This is an illustrative example as the direct Paal-Knorr synthesis of this compound is not explicitly detailed in the searched literature. The calculation assumes the successful synthesis of the diketone precursor.
Process Optimization and Scalability Studies for the Synthesis of this compound
The successful laboratory-scale synthesis of a compound is the first step; however, for practical applications, the process must be optimized for scalability, ensuring that the reaction can be performed safely and efficiently on a larger scale.
The optimization of reaction parameters is crucial for maximizing yield, minimizing reaction time, and reducing energy consumption. For palladium-catalyzed cross-coupling reactions, which are a likely route to this compound, several parameters are key.
Temperature: The reaction temperature significantly influences the rate of reaction. For Suzuki-Miyaura couplings, temperatures typically range from ambient to reflux conditions, depending on the reactivity of the substrates and the catalyst system.
Pressure: For reactions involving gaseous reagents or volatile solvents, pressure can be a critical parameter. However, for many solution-phase syntheses of 2-arylfurans, the reaction is conducted at atmospheric pressure.
Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the selectivity. Higher concentrations can lead to faster reactions but may also increase the likelihood of side reactions or solubility issues.
Time: The reaction time is optimized to ensure the reaction proceeds to completion without the degradation of the product or starting materials.
Table 2: Representative Optimization of Suzuki-Miyaura Coupling Parameters for 2-Arylfuran Synthesis
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 88 |
| 3 | PdCl₂(dppf) (1.5) | - | Cs₂CO₃ | THF/H₂O | 65 | 10 | 82 |
This table presents illustrative data based on typical conditions for Suzuki-Miyaura reactions for the synthesis of 2-arylfurans, as specific data for this compound was not found.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. acs.orgresearchgate.net For the synthesis of this compound, a continuous flow setup could be designed to pump solutions of the reactants through a heated reactor containing a packed bed of a heterogeneous catalyst.
This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. acs.org Furthermore, the enhanced heat and mass transfer in flow reactors can enable the use of more reactive or unstable intermediates, and the enclosed nature of the system improves safety, especially when dealing with hazardous reagents. The scalability of a flow process is often more straightforward than for a batch process, as production can be increased by running the system for longer periods or by "scaling out" through the use of multiple reactors in parallel. acs.org
Several strategies can be employed to enhance the yield of this compound and minimize the formation of unwanted byproducts.
In the context of palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is critical. The use of highly active palladium catalysts, often in combination with sterically bulky and electron-rich phosphine ligands, can promote the desired coupling reaction and suppress side reactions such as homocoupling of the starting materials. The choice of base is also crucial, as it can influence the rate of transmetalation and the stability of the catalyst.
For byproduct minimization, careful control of the reaction stoichiometry is important. Using a slight excess of one of the coupling partners can help to ensure the complete consumption of the other, more valuable, reactant. Additionally, purification methods such as chromatography or crystallization are employed to remove any remaining impurities and byproducts from the final product. In some cases, the use of scavengers or trapping agents can be effective in removing specific byproducts from the reaction mixture.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Butoxyphenyl Furan
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(4-Butoxyphenyl)furan in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the carbon-hydrogen framework and its connectivity can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-donating butoxy group and the furan (B31954) ring significantly influence the chemical shifts of the aromatic protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The predicted chemical shifts reflect the electronic environment of each carbon, with the oxygen-linked carbons of the furan and phenyl rings appearing significantly downfield.
Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR Data | ||||
|---|---|---|---|---|
| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Furan) | ~7.40 | dd | J ≈ 1.8, 0.8 Hz | 1H |
| H-2', H-6' (Phenyl) | ~7.60 | d | J ≈ 8.8 Hz | 2H |
| H-3', H-5' (Phenyl) | ~6.95 | d | J ≈ 8.8 Hz | 2H |
| H-3 (Furan) | ~6.65 | dd | J ≈ 3.4, 0.8 Hz | 1H |
| H-4 (Furan) | ~6.45 | dd | J ≈ 3.4, 1.8 Hz | 1H |
| -OCH₂- | ~4.00 | t | J ≈ 6.5 Hz | 2H |
| -CH₂-CH₂-CH₂-CH₃ | ~1.80 | m (quintet) | J ≈ 7.0 Hz | 2H |
| -CH₂-CH₂-CH₃ | ~1.50 | m (sextet) | J ≈ 7.5 Hz | 2H |
| -CH₃ | ~0.98 | t | J ≈ 7.4 Hz | 3H |
| ¹³C NMR Data | ||||
| Atom Position | Predicted δ (ppm) | |||
| C-4' (Phenyl) | ~159.5 | |||
| C-2 (Furan) | ~154.0 | |||
| C-5 (Furan) | ~142.0 | |||
| C-2', C-6' (Phenyl) | ~125.5 | |||
| C-1' (Phenyl) | ~124.0 | |||
| C-3', C-5' (Phenyl) | ~114.8 | |||
| C-4 (Furan) | ~111.9 | |||
| C-3 (Furan) | ~105.0 | |||
| -OCH₂- | ~67.9 | |||
| -CH₂-CH₂-CH₂-CH₃ | ~31.3 | |||
| -CH₂-CH₂-CH₃ | ~19.3 | |||
| -CH₃ | ~13.9 |
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, a key NOESY correlation would be expected between the furan H-3 proton and the phenyl H-2'/H-6' protons, confirming their spatial proximity and helping to define the preferred conformation of the molecule in solution.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between adjacent protons in the butoxy chain (-OCH₂-CH₂-CH₂-CH₃) and the coupled system of the furan ring protons (H-3, H-4, and H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
Expected Key 2D NMR Correlations for Structural Confirmation
| Key 2D NMR Correlations | ||
|---|---|---|
| Experiment | Correlating Protons | Correlating Atoms (Protons or Carbons) |
| COSY | H-3 (Furan) | H-4 (Furan) |
| COSY | H-4 (Furan) | H-3, H-5 (Furan) |
| COSY | -OCH₂- | -CH₂- (next in chain) |
| HSQC | All Protons | Their directly bonded Carbons |
| HMBC | H-3 (Furan) | C-2, C-4, C-5 (Furan); C-1', C-2' (Phenyl) |
| HMBC | H-2', H-6' (Phenyl) | C-4' (Phenyl); C-2 (Furan) |
| HMBC | -OCH₂- (Butoxy) | C-4' (Phenyl) |
While solution-state NMR characterizes the molecule in a dissolved state, solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can provide information about the compound in its solid form. This technique is sensitive to the local environment of the carbon atoms, making it useful for studying polymorphism (the existence of different crystalline forms). Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in crystal packing. Furthermore, ssNMR can distinguish between crystalline and amorphous material, with crystalline samples showing sharp resonances and amorphous samples displaying broad, less-defined peaks.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight and can help elucidate the structure through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition and confirm the molecular formula. For this compound, the molecular formula is C₁₄H₁₆O₂. HRMS can distinguish this formula from other isobaric possibilities with high confidence.
**Predicted HRMS Data for this compound (C₁₄H₁₆O₂) **
| High-Resolution Mass Spectrometry Data | |
|---|---|
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ (Molecular Ion) | 216.11503 |
| [M+H]⁺ (Protonated) | 217.12284 |
| [M+Na]⁺ (Sodiated) | 239.10478 |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, a GC-MS analysis would serve two primary purposes:
Purity Assessment: The gas chromatogram would show a primary peak corresponding to the target compound. The presence of any other peaks would indicate impurities, which could be starting materials, by-products, or degradation products.
Fragmentation Analysis: The mass spectrum obtained from the main GC peak provides a fragmentation pattern, which acts as a molecular fingerprint. Under typical Electron Ionization (EI) conditions, the molecule would fragment in a predictable manner. The analysis of these fragments helps to confirm the structure.
Expected Major Fragments in the EI-MS of this compound
| Predicted Mass Spectrometry Fragmentation | |
|---|---|
| m/z | Predicted Fragment Identity |
| 216 | [C₁₄H₁₆O₂]⁺, Molecular Ion (M⁺) |
| 160 | [M - C₄H₈]⁺, Loss of butene via McLafferty rearrangement |
| 159 | [M - C₄H₉]⁺, Loss of butyl radical |
| 131 | [C₉H₇O]⁺, Furan-phenyl fragment after ether cleavage |
| 102 | [C₇H₆O]⁺, Phenyl-O fragment |
| 57 | [C₄H₉]⁺, Butyl cation |
By combining these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved, confirming its identity, structure, and purity with a high degree of scientific certainty.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the identification and quantification of non-volatile and thermally labile impurities that may be present in samples of this compound. Such impurities can originate from various stages, including synthesis, degradation, or storage. The technique's high sensitivity and selectivity are achieved by coupling the separation power of liquid chromatography (LC) with the mass-analyzing capabilities of mass spectrometry (MS).
In a typical LC-MS analysis of a this compound sample, a reversed-phase LC method is commonly employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. nih.gov This setup effectively separates the main compound from impurities with different polarities.
Following chromatographic separation, the column eluent is directed into the mass spectrometer's ion source. For a molecule like this compound, atmospheric pressure ionization (API) techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are most suitable. ESI, in positive ion mode, would typically generate the protonated molecule [M+H]⁺. The high-resolution mass analysis capability of modern instruments, like Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of the elemental composition of both the parent compound and any detected impurities from their exact mass-to-charge ratios (m/z). qub.ac.uk
Potential non-volatile impurities that could be identified include unreacted starting materials (e.g., 4-butoxyphenol, furan boronic acid), reaction byproducts (e.g., homocoupling products), or degradation products formed through oxidation of the furan ring or ether linkage. By comparing the retention times and mass spectra of peaks in the sample chromatogram to those of known standards or by interpreting the fragmentation data, a comprehensive impurity profile can be established.
Table 1: Hypothetical LC-MS Data for Impurity Analysis in a this compound Sample
| Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Elemental Formula | Possible Identity | Confidence Level |
|---|---|---|---|---|
| 3.5 | 167.1066 | C₁₀H₁₅O₂ | 4-Butoxyphenol | High (with standard) |
| 5.8 | 217.1223 | C₁₄H₁₇O₂ | This compound (Parent) | High |
| 7.2 | 233.1172 | C₁₄H₁₇O₃ | Oxidized Impurity (e.g., hydroxylated furan ring) | Medium |
| 8.9 | 329.1798 | C₂₀H₂₅O₄ | Dimeric byproduct | Low |
Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pattern Interpretation
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound and its impurities. This technique involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 217.1223), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint, revealing information about the molecule's constituent parts and how they are connected.
While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known fragmentation rules for ethers, aromatic systems, and furan derivatives. nih.govlibretexts.org
The primary fragmentation events for the protonated molecule of this compound would likely involve the butoxy chain and the linkage between the two rings.
Key Predicted Fragmentation Pathways:
Loss of Butene: A characteristic fragmentation for butyl ethers is the neutral loss of butene (C₄H₈, 56.06 Da) via a McLafferty-type rearrangement, leading to a protonated 4-(furan-2-yl)phenol ion.
Cleavage of the Butyl Chain: Sequential losses of radicals from the butyl group (e.g., loss of •CH₃, •C₂H₅) can occur, though these are typically less favored in ESI-MS/MS compared to neutral losses.
Cleavage of the Ether Bond: Homolytic or heterolytic cleavage at the phenyl-oxygen or oxygen-butyl bond can generate distinct fragment ions. Cleavage of the O-butyl bond would result in the formation of a C₄H₉⁺ cation (m/z 57.07) and a neutral 4-(furan-2-yl)phenol radical, or vice-versa.
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, often initiated by ring-opening. A characteristic loss for some furan-containing compounds is the neutral loss of carbon monoxide (CO, 27.99 Da). nih.gov
Table 2: Predicted Key MS/MS Fragments for Protonated this compound ([C₁₄H₁₆O₂]+H)⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 217.12 | 161.06 | 56.06 (C₄H₈) | [4-(Furan-2-yl)phenol+H]⁺ |
| 217.12 | 143.05 | 74.07 (C₄H₁₀O) | [Phenylfuran]+ ion radical |
| 217.12 | 133.06 | 84.06 (C₅H₄O) | [Butoxyphenyl]+ ion |
| 161.06 | 133.06 | 27.99 (CO) | Fragment from [4-(Furan-2-yl)phenol+H]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and gaining insight into the molecular structure of this compound.
Characteristic Absorption Bands of the Furan Heterocycle and Butoxyphenyl Moiety
The vibrational spectrum of this compound is a composite of the characteristic bands from its two main components: the furan ring and the butoxyphenyl group.
Furan Heterocycle: The furan ring has several characteristic vibrations. globalresearchonline.netnist.gov
=C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. For the furan ring, these are expected in the 3100-3150 cm⁻¹ region.
C=C Stretching: The stretching of the carbon-carbon double bonds within the furan ring gives rise to strong bands, typically in the 1590-1450 cm⁻¹ region.
Ring Breathing/Stretching (C-O-C): The asymmetric stretching of the C-O-C ether linkage within the furan ring is a characteristic feature, often found around 1250-1150 cm⁻¹. The symmetric stretch is typically seen near 1050-1010 cm⁻¹.
C-H Out-of-Plane Bending: These deformations are observed in the 1000-740 cm⁻¹ range and are diagnostic of the substitution pattern.
Butoxyphenyl Moiety:
Aromatic C-H Stretching: The C-H stretching bands of the benzene (B151609) ring appear in the 3100-3000 cm⁻¹ range.
Aliphatic C-H Stretching: The butoxy group will exhibit strong symmetric and asymmetric stretching vibrations for its CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region.
Aromatic C=C Stretching: The benzene ring shows characteristic stretching vibrations in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.
Aryl Ether C-O Stretching: The asymmetric stretching of the Ar-O-C linkage produces a strong, characteristic band between 1270-1230 cm⁻¹. The symmetric stretch is less intense and appears at lower wavenumbers.
C-H Out-of-Plane Bending: For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-810 cm⁻¹ region.
Table 3: Expected Characteristic IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Moiety | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| 3150-3100 | ν(=C-H) | Furan Ring | Medium | Medium |
| 3100-3000 | ν(=C-H) | Benzene Ring | Medium | Strong |
| 2960-2850 | ν(C-H) | Butoxy Chain (CH₂, CH₃) | Strong | Strong |
| ~1610 | ν(C=C) | Benzene Ring | Medium-Strong | Strong |
| ~1500 | ν(C=C) | Furan & Benzene Rings | Strong | Strong |
| ~1250 | ν_as(Ar-O-C) | Aryl Ether | Very Strong | Weak |
| ~1040 | ν_s(C-O-C) | Furan Ring Ether | Strong | Medium |
| ~830 | δ(C-H) oop | 1,4-Disubstituted Benzene | Strong | Weak |
ν = stretching; δ = bending; as = asymmetric; s = symmetric; oop = out-of-plane
Interpretation of Vibrational Spectra for Conformational and Bonding Information
The precise positions and shapes of the vibrational bands can provide deeper insights into the molecule's conformation. The dihedral angle between the furan and phenyl rings is a key conformational parameter. This angle influences the degree of π-conjugation between the two aromatic systems. Changes in conjugation affect the bond order of the inter-ring C-C bond and the C=C bonds within the rings, which in turn shifts their stretching frequencies. A more planar conformation would lead to greater conjugation, potentially lowering the frequency of the inter-ring C-C stretching mode and affecting the C=C ring modes.
Furthermore, the environment of the molecule (e.g., solid state vs. solution) can influence the spectra. In the solid state, intermolecular interactions like C-H···π stacking can restrict rotational freedom and may lead to band splitting or shifting compared to the spectrum in an inert solvent. By comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved, and the dominant molecular conformation can be inferred. globalresearchonline.net
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, if suitable single crystals were grown, this technique would provide invaluable structural data.
Information Obtainable from a Hypothetical Crystal Structure:
Molecular Conformation: The analysis would precisely determine the dihedral angle between the planes of the furan and phenyl rings. This is crucial for understanding the extent of electronic conjugation. It would also reveal the conformation of the flexible butoxy chain (e.g., all-trans vs. gauche conformations).
Bond Lengths and Angles: High-precision measurements of all bond lengths and angles would be obtained. For example, the length of the C-C bond connecting the two rings would provide direct evidence of the degree of π-conjugation.
Planarity: The planarity of the furan and phenyl rings could be definitively confirmed.
Molecular Packing and Intermolecular Interactions: The diffraction experiment reveals how individual molecules pack together to form the crystal lattice. nih.gov This analysis would identify and quantify any significant non-covalent interactions, such as π-π stacking between aromatic rings or C-H···O and C-H···π hydrogen bonds. These interactions are fundamental to understanding the material's physical properties, such as melting point and solubility.
Absolute Configuration: As this compound is achiral, this aspect is not applicable. However, for chiral derivatives, this technique could be used to determine the absolute stereochemistry.
In the absence of an experimental structure, computational modeling can predict the likely solid-state packing, but only an experimental single-crystal X-ray analysis can provide definitive proof of the three-dimensional structure.
Powder X-ray Diffraction for Polymorphism and Crystallinity Assessment
This section would typically present the powder X-ray diffraction (PXRD) pattern of this compound. The analysis would involve indexing the diffraction peaks to determine the crystal system, space group, and lattice parameters. This information is crucial for identifying the solid-state structure and assessing the crystallinity of the material. Furthermore, PXRD is a key technique for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their characterization is vital in materials science and pharmaceutical development. A data table summarizing the diffraction peaks (2θ values), d-spacing, and relative intensities would be included.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior
This section would delve into the electronic absorption and emission properties of this compound, providing insights into its behavior upon interaction with light.
Determination of Absorption Maxima, Molar Extinction Coefficients, and Stokes Shift
The UV-Visible absorption spectrum of this compound in various solvents would be analyzed to identify the absorption maxima (λmax), which correspond to electronic transitions within the molecule. The molar extinction coefficient (ε) at these maxima, a measure of how strongly the compound absorbs light, would be calculated using the Beer-Lambert law. The fluorescence emission spectrum would also be recorded to determine the emission maximum (λem). The Stokes shift, the difference in energy between the absorption and emission maxima, provides information about the energy loss in the excited state before fluorescence emission. A data table summarizing these photophysical parameters in different solvents would be presented.
Emission Spectra Analysis and Quantum Yield Measurements
A detailed analysis of the fluorescence emission spectra would be provided, discussing the shape and position of the emission bands. The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, would be determined relative to a standard fluorophore. This parameter is a critical measure of the compound's emissive properties. An interactive data table would display the quantum yield values in different solvents.
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
This subsection would focus on the temporal evolution of the excited state of this compound. Time-resolved fluorescence spectroscopy would be used to measure the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. The decay kinetics would be analyzed to understand the various de-excitation pathways, including radiative (fluorescence) and non-radiative processes. A data table summarizing the fluorescence lifetimes in different environments would be included.
Theoretical and Computational Chemistry Investigations of 2 4 Butoxyphenyl Furan
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including electronic and reactive characteristics. For a molecule like 2-(4-butoxyphenyl)furan, DFT calculations would provide significant insights into its behavior at the molecular level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value not available |
| LUMO | Value not available |
| Energy Gap (ΔE) | Value not available |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).
An analysis of the MEP surface for this compound would reveal the distribution of electron density across the molecule. It would be expected that the oxygen atoms in the furan (B31954) ring and the butoxy group would be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would likely be regions of lower electron density (positive potential). This analysis provides a visual representation of the molecule's reactivity landscape. researchgate.net
Table 2: Hypothetical Atomic Charges and Dipole Moment for this compound
| Parameter | Value |
|---|---|
| Selected Atomic Charges (e) | |
| O (Furan) | Value not available |
| O (Butoxy) | Value not available |
| C (Phenyl, various) | Value not available |
| Dipole Moment (Debye) | Value not available |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound. nih.gov
The butoxy group attached to the phenyl ring in this compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can be employed to explore the conformational landscape of this flexible side chain. By calculating the potential energy as a function of the dihedral angles of the butoxy group, it is possible to identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological system or a material matrix.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules to investigate how the conformation of this compound changes in different solvent environments (e.g., polar vs. nonpolar). These simulations would reveal the nature of solute-solvent interactions and their impact on the molecule's preferred shape.
Furthermore, MD simulations can be used to study the tendency of this compound molecules to self-aggregate in solution. By simulating a system containing multiple molecules, it is possible to observe whether they form clusters or other organized structures. This is particularly relevant for understanding properties such as solubility and the formation of liquid crystal phases or other condensed matter structures. The simulations would provide insights into the intermolecular forces driving any observed aggregation behavior. nih.gov
Ab Initio and Semi-Empirical Calculations for Spectroscopic Parameter Prediction
Computational methods are instrumental in predicting various spectroscopic parameters, offering insights that complement and guide experimental work. These predictions are founded on solving the Schrödinger equation, with different levels of theory providing a balance between accuracy and computational cost.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J), which are invaluable for assigning complex spectra and verifying structural assignments. The Gauge-Including Atomic Orbital (GIAO) approach is a widely used method for calculating magnetic shielding tensors, from which chemical shifts are derived. bohrium.com
Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP and specialized functionals such as Cramer's WP04, have proven effective in predicting NMR parameters. idc-online.comgithub.io The accuracy of these predictions is highly dependent on the choice of basis set, with Pople-style basis sets like 6-31G(d) or 6-311++G(2d,p) being common choices, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). github.ionih.gov
For a molecule like this compound, DFT calculations would first involve a geometry optimization to find the lowest energy conformation. nih.gov Subsequently, GIAO NMR calculations would be performed on this optimized structure. The resulting absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.
While specific computational studies for this compound are not widely published, a hypothetical set of predicted ¹³C NMR chemical shifts based on typical DFT calculations is presented below.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using DFT (B3LYP/6-31G(d)) This data is illustrative and represents typical values obtained from computational predictions for similar structures.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Furan C2 | 158.5 |
| Furan C3 | 105.2 |
| Furan C4 | 111.8 |
| Furan C5 | 142.0 |
| Phenyl C1' | 124.5 |
| Phenyl C2'/C6' | 129.0 |
| Phenyl C3'/C5' | 115.3 |
| Phenyl C4' | 159.8 |
| Butoxy O-CH₂ | 68.1 |
| Butoxy CH₂ | 31.4 |
| Butoxy CH₂ | 19.3 |
Computational chemistry can simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental data.
Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. This process, performed on an optimized molecular geometry, yields the harmonic vibrational frequencies and their corresponding intensities (for IR) or scattering activities (for Raman). scifiniti.com DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for these calculations. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scifiniti.com The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. nih.gov
Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Modes of this compound This data is illustrative and represents typical values obtained from computational predictions for similar structures.
| Predicted Scaled Frequency (cm⁻¹) | Mode Assignment |
|---|---|
| 3110 | Furan C-H stretch |
| 3050 | Phenyl C-H stretch |
| 2960 | Butoxy C-H stretch (asymmetric) |
| 2875 | Butoxy C-H stretch (symmetric) |
| 1610 | Phenyl C=C stretch |
| 1520 | Furan ring stretch |
| 1250 | Aryl-O-C stretch (asymmetric) |
UV-Vis Spectroscopy: The simulation of UV-Vis spectra involves calculating the electronic transition energies and oscillator strengths between the ground state and various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose in medium-to-large molecules. nsf.gov These calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. stackexchange.comresearchgate.net The choice of functional and the inclusion of solvent models are crucial for obtaining accurate results that can be compared with experimental solution-phase spectra. researchgate.net For this compound, a TD-DFT calculation would likely predict a strong π → π* transition associated with the conjugated furan-phenyl system.
Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound in a Polar Solvent This data is illustrative and represents typical values obtained from computational predictions for similar structures.
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Transition Assignment |
|---|
Computational Studies on Reaction Mechanisms Involving this compound
Theoretical chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.
By calculating the energies of reactants, products, intermediates, and transition states, computational methods can elucidate the step-by-step pathway of a chemical reaction. rsc.org A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing a TS is a key goal of mechanistic studies. researchgate.net This is typically achieved using algorithms that search for a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products.
For this compound, a potential reaction of interest is electrophilic aromatic substitution on the electron-rich furan ring. Computational studies could model the attack of an electrophile (e.g., NO₂⁺) at the C5 position, which is activated by the aryl substituent at C2. The calculations would identify the transition state for the formation of the sigma complex (Wheland intermediate) and any subsequent transition states for proton loss to restore aromaticity.
Once the stationary points (reactants, intermediates, transition states, products) on the potential energy surface have been located, an energetic profile for the reaction can be constructed. researchgate.net This profile plots the relative energies of the different species along the reaction coordinate, providing a visual representation of the reaction's thermodynamics and kinetics. The activation energy (Ea) is the energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.
Using Transition State Theory (TST), the calculated activation energy can be used to predict the reaction rate constant (k). researchgate.netresearchgate.net More advanced computational protocols can also account for tunneling effects and provide pressure- and temperature-dependent rate constants. researchgate.netwhiterose.ac.uk For a hypothetical electrophilic substitution on this compound, the energetic profile would show the relative energies of the reactants, the transition state, the intermediate, and the final product, allowing for a prediction of the reaction's feasibility and rate.
Table 4: Hypothetical Energetic Profile for Electrophilic Nitration at the C5 Position of this compound This data is illustrative and represents typical values obtained from computational predictions for similar reactions.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.5 |
| Intermediate | +5.2 |
| Transition State 2 | +7.8 |
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. digitaloceanspaces.com The goal is to develop a mathematical model that can predict the properties of new, unsynthesized compounds based solely on their chemical structure.
A QSPR study begins by assembling a dataset of molecules with known property values. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode steric, electronic, topological, or thermodynamic features of the molecule. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a model that links the descriptors to the property of interest. digitaloceanspaces.com
For derivatives of this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or biological activity. For example, a model could be built to predict the corrosion inhibition efficiency of various substituted this compound derivatives. digitaloceanspaces.com Descriptors might include the molecule's dipole moment, polarizability, surface area, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
A hypothetical QSPR model might take the form of a linear equation:
Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Where the coefficients (c) are determined by the statistical fitting process. Such models are valuable for guiding the design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.
Table 5: Hypothetical Molecular Descriptors Used in a QSPR Model for this compound Derivatives This data is illustrative and represents typical descriptors used in QSPR studies.
| Derivative | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Property (Arbitrary Units) |
|---|---|---|---|---|
| This compound | 4.8 | 2.1 | -5.8 | 75.2 |
| 5-Nitro-2-(4-butoxyphenyl)furan | 4.5 | 5.5 | -6.5 | 62.1 |
Development of Molecular Descriptors Relevant to Furan-Based Compounds
Molecular descriptors are numerical values that encode chemical information and are used to create quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For furan-based compounds, including this compound, a variety of descriptors are employed to capture the nuances of their chemical structure and predict their behavior in different chemical environments.
The selection of relevant descriptors is crucial for building accurate predictive models. For furan derivatives, these descriptors can be broadly categorized into constitutional, topological, and quantum-chemical descriptors.
Constitutional and Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and provide information about its size, shape, and connectivity. Examples include molecular weight, number of specific atom types, and various topological indices that quantify molecular branching and shape.
Quantum-Chemical Descriptors: These are calculated using computational quantum mechanics methods, such as Density Functional Theory (DFT), and provide detailed information about the electronic properties of the molecule. Key quantum-chemical descriptors relevant to furan-based compounds include:
EHOMO (Highest Occupied Molecular Orbital Energy): This descriptor is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy): This descriptor relates to the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity.
Dipole Moment (μ): This descriptor quantifies the polarity of a molecule, which influences its solubility and intermolecular interactions.
Ionization Potential (IP) and Electron Affinity (EA): These relate to the energy required to remove an electron and the energy released when an electron is added, respectively.
Global Hardness (η) and Softness (σ): These concepts from conceptual DFT describe the resistance to change in electron distribution.
Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
In a study on furan derivatives as corrosion inhibitors, a range of these descriptors were calculated to build QSPR models. While the specific values for this compound are not explicitly detailed in the provided literature, a representative set of commonly calculated descriptors for a generic 2-arylfuran derivative is presented in the table below to illustrate their nature.
| Descriptor Category | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. | |
| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecular skeleton. |
| Balaban Index (J) | A distance-based topological index that is less sensitive to molecular size. | |
| Quantum-Chemical | EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Energy Gap (ΔE) (eV) | The difference between ELUMO and EHOMO. | |
| Dipole Moment (μ) (Debye) | A measure of the net molecular polarity. | |
| Ionization Potential (IP) (eV) | The energy required to remove an electron from the molecule. | |
| Electron Affinity (EA) (eV) | The energy released when an electron is added to the molecule. | |
| Global Hardness (η) | A measure of the resistance to charge transfer. | |
| Global Softness (σ) | The reciprocal of global hardness, indicating higher reactivity. | |
| Electronegativity (χ) | The power of a molecule to attract electrons. | |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. |
This table is illustrative and represents the types of descriptors commonly developed for furan-based compounds.
Predictive Models for Advanced Material Properties and Reactivity
Predictive models, primarily QSAR and QSPR, are developed to establish a mathematical relationship between the molecular descriptors (independent variables) and a specific property or activity (dependent variable). These models are invaluable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.
For furan-based compounds, predictive models have been developed for a range of applications, including corrosion inhibition, biological activity, and optoelectronic properties. rsc.org The development of these models typically involves the following steps:
Data Set Compilation: A set of furan derivatives with experimentally determined properties of interest is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Regression (SVR) are used to build the predictive model.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
A study on furan derivatives as corrosion inhibitors for mild steel demonstrated the utility of QSPR modeling. The researchers used various statistical methods to correlate calculated molecular descriptors with the experimentally measured inhibition efficiency. Their findings indicated that quantum-chemical descriptors were particularly important in predicting the corrosion inhibition performance.
While a specific predictive model for the advanced material properties of this compound is not available in the surveyed literature, a conceptual framework for such a model can be constructed based on existing research on analogous compounds. For instance, a hypothetical QSPR model for predicting a material property (e.g., photoluminescence quantum yield) could be represented by a linear equation:
Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)
Where 'c' represents the regression coefficients determined from the statistical analysis. A hypothetical data table illustrating the components of such a predictive model is presented below.
| Dependent Variable (Property) | Model Type | Key Molecular Descriptors | Model Performance Metrics |
| Corrosion Inhibition Efficiency (%) | QSPR (PCR) | EHOMO, ELUMO, Dipole Moment (μ), Global Hardness (η), Log P | R² = 0.976, R²adj = 0.904 |
| Antitubercular Activity (pIC₅₀) | 2D-QSAR | Constitutional, Functional, Atom Centered Fragments, Topological, and 2D autocorrelation descriptors. | R² in the range of 0.72 to 0.76 |
| Antileishmanial Activity (pIC₅₀) | 3D-QSAR | Molecular Interaction Fields (MIFs) | Superior to 2D-QSAR models |
This table is a conceptual representation based on published models for various furan derivatives and illustrates the structure of predictive models. mdpi.comaimspress.com
These predictive models, once validated, can be powerful tools for the rational design of new 2-aryl-furan derivatives with tailored properties for applications in advanced materials, such as organic electronics or as specialized chemical agents.
Chemical Reactivity and Derivatization Studies of 2 4 Butoxyphenyl Furan
Electrophilic Aromatic Substitution on the Furan (B31954) Ring and Butoxyphenyl Moiety
Electrophilic aromatic substitution (EAS) is a hallmark reaction for both furan and benzene (B151609) derivatives. The furan ring, being a π-excessive heterocycle, is significantly more reactive towards electrophiles than benzene, with reaction rates estimated to be orders of magnitude higher. chemicalbook.comucalgary.ca This heightened reactivity is due to the participation of an oxygen lone pair in the aromatic system, which increases the electron density of the ring. pearson.com Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance. chemicalbook.compearson.comonlineorganicchemistrytutor.comquora.com
In 2-(4-Butoxyphenyl)furan, the C2 position of the furan ring is already substituted. Consequently, electrophilic attack on the furan moiety is strongly directed to the C5 position. The butoxyphenyl ring contains a powerful ortho-, para-directing butoxy group. libretexts.org This means that electrophilic substitution on this ring will be directed to the positions ortho to the butoxy group (C3' and C5'). A competition between substitution on the highly activated furan ring and the activated phenyl ring can be expected, often controllable by tuning reaction conditions.
Regioselectivity and Kinetics of Halogenation, Nitration, and Sulfonation
The high reactivity of the furan ring necessitates the use of mild reagents for these transformations to avoid polymerization or degradation. youtube.comiust.ac.ir
Halogenation : The halogenation of furans is typically rapid and can lead to polyhalogenation if not carefully controlled. quimicaorganica.org For this compound, treatment with mild halogenating agents at low temperatures is expected to yield the 5-halo-2-(4-butoxyphenyl)furan derivative as the major product. Substitution on the butoxyphenyl ring would require different conditions, likely leading to a mixture of 3'-halo and 3',5'-dihalo derivatives.
Nitration : Furan is highly sensitive to strong acidic conditions, and conventional nitrating mixtures (concentrated HNO₃/H₂SO₄) cause decomposition. iust.ac.irmasterorganicchemistry.com A milder nitrating agent, such as acetyl nitrate (CH₃COONO₂) prepared in situ, is typically employed for the nitration of sensitive substrates. youtube.com This reagent would selectively nitrate the furan ring at the C5 position. Nitration of the butoxyphenyl ring would require conditions that still avoid furan degradation and would occur at the C3' position.
Sulfonation : Similar to nitration, furan decomposes in the presence of concentrated sulfuric acid. iust.ac.ir A more suitable reagent for sulfonation is a complex of sulfur trioxide with a mild base, such as pyridine (Py·SO₃). youtube.com This reagent would introduce a sulfonic acid group at the C5 position of the furan ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Primary Site of Substitution (Furan Ring) | Primary Site(s) of Substitution (Butoxyphenyl Ring) | Expected Major Product |
| Halogenation | Br₂ in Dioxane, 0 °C | C5 | — | 5-Bromo-2-(4-butoxyphenyl)furan |
| Nitration | CH₃COONO₂ in Ac₂O | C5 | — | 5-Nitro-2-(4-butoxyphenyl)furan |
| Sulfonation | Py·SO₃ in Pyridine | C5 | — | This compound-5-sulfonic acid |
| Halogenation | FeBr₃, Br₂ (excess) | C5 | C3', C5' | Polyhalogenated products |
| Nitration | Dilute HNO₃ | — | C3' | 2-(3-Nitro-4-butoxyphenyl)furan |
Friedel-Crafts Acylation and Alkylation Reactions on Aromatic Centers
Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. However, the high reactivity of furan presents challenges, such as polymerization and polyalkylation. stackexchange.comyoutube.com
Friedel-Crafts Acylation : This reaction is generally more controllable than alkylation. Due to the furan ring's sensitivity, strong Lewis acids like AlCl₃ are often avoided in favor of milder catalysts such as BF₃·OEt₂ or heterogeneous acid catalysts. stackexchange.comresearchgate.netuni.edu Acylation of this compound is expected to occur regioselectively at the C5 position of the furan ring to yield a 5-acyl derivative. Acylation can also be directed to the butoxyphenyl ring, affording the 3'-acyl product.
Friedel-Crafts Alkylation : This reaction is often less synthetically useful for highly activated systems like furan due to issues with polysubstitution and the potential for carbocation rearrangements. youtube.comyoutube.com If performed under very mild conditions with a suitable alkylating agent, alkylation would be expected at the C5 position of the furan ring.
Nucleophilic Reactions and Organometallic Transformations of this compound
While the electron-rich nature of the furan and butoxyphenyl rings makes them generally unreactive towards nucleophiles, organometallic chemistry provides powerful methods for their functionalization through pathways that are mechanistically distinct from classical nucleophilic aromatic substitution.
Directed Ortho-Metallation and Subsequent Functionalizations
Directed ortho-metallation (DoM) is a potent strategy for the regioselective deprotonation of aromatic rings bearing a directing metalation group (DMG). organic-chemistry.orgunblog.fr The process involves a strong base, typically an organolithium reagent, which is directed to a specific proton by a heteroatom-containing functional group. baranlab.orgresearchgate.net
In this compound, two potential sites for DoM exist:
Butoxyphenyl Ring : The butoxy group is a moderate DMG. The oxygen atom can coordinate the lithium base (e.g., n-BuLi or sec-BuLi), directing deprotonation to the adjacent ortho positions (C3' and C5'). semanticscholar.orgharvard.edu
Furan Ring : The endocyclic furan oxygen can also direct lithiation. For 2-substituted furans, deprotonation occurs preferentially at the C5 position. uwindsor.ca
A competition between these two sites is expected. The kinetic and thermodynamic acidity of the respective protons, along with reaction conditions (base, solvent, temperature), will determine the outcome. uwindsor.ca The resulting organolithium species is a powerful nucleophile that can be trapped with a wide array of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides, silyl chlorides) to install various functional groups. semanticscholar.orgresearchgate.net
Table 2: Potential Functionalizations via Directed Ortho-Metallation
| Lithiation Site | Base/Conditions | Electrophile (E⁺) | Functional Group Introduced | Product Structure |
| Furan C5 | n-BuLi, THF, -78 °C | CO₂ then H⁺ | -COOH | This compound-5-carboxylic acid |
| Furan C5 | n-BuLi, THF, -78 °C | DMF | -CHO | This compound-5-carbaldehyde |
| Phenyl C3' | sec-BuLi/TMEDA, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ | 2-(3-Trimethylsilyl-4-butoxyphenyl)furan |
| Phenyl C3' | sec-BuLi/TMEDA, -78 °C | I₂ | -I | 2-(3-Iodo-4-butoxyphenyl)furan |
Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aryl- and heteroaryl-containing molecules. acs.orgresearchgate.net To utilize these methods, this compound must first be converted into a suitable coupling partner, typically an organohalide or an organometallic reagent.
This can be achieved by:
Halogenation : Selective halogenation at the furan C5 position or the phenyl C3' position provides the aryl halide component.
Metallation : DoM followed by quenching with an appropriate reagent can generate organometallic partners. For instance, reaction with zinc chloride (ZnCl₂) or trialkyl borates followed by hydrolysis can yield organozinc or boronic acid derivatives, respectively.
Once prepared, these derivatives can participate in a variety of palladium-catalyzed reactions:
Suzuki Coupling : Reaction of a halo-derivative with a boronic acid (or vice-versa) to form a new C-C bond. thieme-connect.com
Heck Coupling : Reaction of a halo-derivative with an alkene to form a substituted alkene. nih.gov
Sonogashira Coupling : Reaction of a halo-derivative with a terminal alkyne.
Buchwald-Hartwig Amination : Reaction of a halo-derivative with an amine to form a new C-N bond.
Direct C-H Arylation : In some cases, direct coupling between an aryl halide and an unfunctionalized C-H bond of the furan ring (at C5) can be achieved, bypassing the need for pre-functionalization. mdpi.com
Oxidation and Reduction Reactions of the this compound Scaffold
The furan ring is susceptible to both oxidative and reductive transformations, which can be used to modify the heterocyclic core.
Oxidation : Furan derivatives are sensitive to oxidizing agents. researchgate.net Depending on the reagent and conditions, various outcomes are possible. Treatment with reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to oxidative ring-opening, yielding unsaturated 1,4-dicarbonyl compounds. Catalytic oxidation under an oxygen atmosphere, for example using Mn(III)/Co(II) systems, can also effect ring-opening transformations. rsc.org The butoxyphenyl ring is generally more resistant to oxidation than the furan ring, but strong oxidizing conditions can affect the butoxy group or the aromatic ring itself. researchgate.net
Reduction : The most common reduction of the furan ring is catalytic hydrogenation. libretexts.org Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂, Adams' catalyst), or Raney nickel (Raney Ni) under a hydrogen atmosphere, the furan ring can be selectively reduced to the corresponding tetrahydrofuran derivative. illinois.edulibretexts.org This transformation is typically achieved under conditions mild enough to leave the butoxyphenyl aromatic ring intact. More forceful conditions could lead to the reduction of the benzene ring as well. Selective hydrodeoxygenation of the furan ring to form an alkyl chain is also possible using specific catalysts. rsc.org
Table 3: Common Oxidation and Reduction Reactions
| Reaction Type | Reagent/Conditions | Moiety Affected | Expected Product |
| Oxidation | m-CPBA | Furan Ring | Ring-opened 1,4-dicarbonyl species |
| Reduction | H₂, Pd/C, EtOH | Furan Ring | 2-(4-Butoxyphenyl)tetrahydrofuran |
| Reduction | H₂, Rh/C, high pressure | Both Rings | 2-(4-Butoxycyclohexyl)tetrahydrofuran |
Polymerization and Oligomerization Potential of this compound
Development of Oligomeric Scaffolds for Advanced Materials
The synthesis of well-defined oligomeric structures derived from this compound is a critical area of research for the development of advanced materials with tailored electronic and optical properties. The introduction of the 4-butoxyphenyl substituent at the 2-position of the furan ring significantly influences the monomer's reactivity and the properties of the resulting oligomers. The electron-donating nature of the butoxy group is anticipated to lower the oxidation potential of the furan ring, making it more susceptible to polymerization compared to unsubstituted furan. This section explores the principal strategies for the development of oligomeric scaffolds from this compound, primarily focusing on oxidative polymerization and palladium-catalyzed cross-coupling reactions.
Oxidative polymerization is a direct method for coupling aromatic monomers to form oligomeric and polymeric chains. This can be achieved through either chemical or electrochemical means.
Electrochemical Polymerization:
Electrochemical polymerization offers a high degree of control over the deposition and properties of the resulting oligomeric films. The process involves the oxidation of the monomer at an electrode surface to form radical cations, which then couple to form dimers, trimers, and eventually longer oligomeric chains. The electron-rich 4-butoxyphenyl group is expected to decrease the oxidation potential of this compound, facilitating polymerization at lower potentials than furan itself. This is advantageous as it can minimize side reactions and lead to more regular polymer structures.
The proposed mechanism for the electropolymerization of this compound involves the initial oxidation to form a radical cation. This is followed by the coupling of two radical cations and subsequent deprotonation to form a neutral dimer. The dimer can be further oxidized and coupled with other monomers or oligomers to propagate the chain.
| Step | Description |
| 1. Oxidation | This compound is oxidized at the anode to form a radical cation. |
| 2. Dimerization | Two radical cations couple, typically at the 5-position of the furan ring. |
| 3. Deprotonation | The resulting dicationic dimer loses two protons to form a neutral dimer. |
| 4. Propagation | The dimer is re-oxidized and couples with other radical cations to extend the oligomer chain. |
Chemical Oxidative Polymerization:
Chemical oxidative polymerization utilizes strong oxidizing agents, such as iron(III) chloride (FeCl₃), to induce the coupling of monomers. This method is often performed in a suitable solvent at room temperature. The reaction proceeds via a similar radical cation mechanism as electropolymerization. The choice of oxidant and reaction conditions can influence the degree of polymerization and the regularity of the resulting oligomers. For this compound, the reaction with FeCl₃ is expected to yield oligomers with linkages primarily at the 5-position of the furan ring.
A typical procedure would involve dissolving this compound in an inert solvent, followed by the addition of a stoichiometric amount of FeCl₃. The reaction mixture is stirred for a specified period, after which the resulting oligomer is precipitated, washed, and dried.
For the synthesis of highly regular and well-defined oligomeric scaffolds, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions allow for precise control over the connectivity of the monomer units, leading to materials with predictable properties. Suzuki and Stille polycondensation reactions are particularly relevant for the synthesis of conjugated oligomers from this compound derivatives.
To utilize these methods, this compound must first be functionalized to introduce reactive groups, typically at the 5-position, and in some cases, at another position on the furan or phenyl ring if a two-dimensional scaffold is desired. Common functionalizations include bromination to create a building block for Suzuki or Stille coupling.
Suzuki Polycondensation:
Suzuki polycondensation involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of oligomers of this compound, a key monomer would be 2-(4-butoxyphenyl)-5-bromofuran. This monomer could be coupled with a diboronic acid derivative of this compound or another aromatic comonomer to produce alternating or random copolymers.
The general reaction scheme for the Suzuki polycondensation of 2-(4-butoxyphenyl)-5-bromofuran with a suitable bis(boronic acid) derivative is depicted below.
| Reactant A | Reactant B | Catalyst | Base | Product |
| 2-(4-Butoxyphenyl)-5-bromofuran | Aromatic diboronic acid/ester | Pd(PPh₃)₄ or similar Pd complex | Na₂CO₃, K₂CO₃, or other suitable base | Oligo(this compound) derivative |
Stille Polycondensation:
Stille polycondensation is another powerful tool for the synthesis of conjugated polymers and involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. To create oligomers of this compound via this method, one could synthesize monomers such as 2-(4-butoxyphenyl)-5-(trimethylstannyl)furan and react it with a dihaloaromatic comonomer, or alternatively, prepare a dihalo-derivative of a bis(this compound) and react it with a distannylated aromatic compound.
The versatility of these cross-coupling methods allows for the incorporation of various other aromatic or heteroaromatic units into the oligomer backbone, enabling fine-tuning of the material's electronic and physical properties for specific applications in areas such as organic electronics and photonics.
Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Butoxyphenyl Furan
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone for separating 2-(4-Butoxyphenyl)furan from starting materials, intermediates, and degradation products. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and its associated impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For a molecule like this compound, which possesses significant aromatic character, reversed-phase HPLC (RP-HPLC) is the most appropriate approach.
Method development for this compound would focus on optimizing the separation of the main compound from structurally similar impurities. A typical RP-HPLC method would utilize a non-polar stationary phase and a polar mobile phase. The inherent hydrophobicity of the butoxyphenyl and furan (B31954) moieties ensures strong retention on standard C18 columns. Phenyl-based columns could also offer alternative selectivity due to potential π-π interactions with the aromatic rings of the analyte. nih.gov
Detection is effectively achieved using a UV-Vis detector, as the conjugated system of the furan ring and the benzene (B151609) ring provides strong chromophores. A photodiode array (PDA) detector would be particularly advantageous, allowing for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity by comparing UV spectra across an eluting peak.
Validation of the developed HPLC method is critical to ensure its reliability for quality control purposes. According to International Conference on Harmonization (ICH) guidelines, validation would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). gsconlinepress.comsemanticscholar.org
Table 1: Proposed HPLC Method Parameters and Validation Summary for this compound
| Parameter | Suggested Condition/Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Validation Parameters | |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | Analyte-dependent, typically in the ng/mL range |
| LOQ | Analyte-dependent, typically in the ng/mL range |
| Specificity | No interference from blank/placebo at the retention time of the analyte |
Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis, making it an excellent tool for monitoring volatile impurities, residual solvents, or byproducts from its synthesis.
The selection of a capillary column is crucial for achieving high-resolution separations. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is generally suitable for separating aromatic compounds based on their boiling points and interactions with the stationary phase. mdpi.com
A flame ionization detector (FID) is a robust and universally applicable detector for organic compounds, providing high sensitivity and a wide linear range. The analysis involves injecting a solution of the sample into a heated inlet, which vaporizes the compound. The temperature of the GC oven is then increased in a programmed manner to facilitate the separation of components as they travel through the column.
Table 2: Typical Gas Chromatography Parameters for the Analysis of this compound
| Parameter | Suggested Condition/Value |
| Chromatographic Conditions | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector (FID) Conditions | |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, this analytical technique becomes highly relevant if chiral derivatives are synthesized. Chirality could be introduced, for example, by substitution on the furan ring or the butoxy side chain with a group that creates a stereogenic center. Furthermore, certain substituted diaryl ethers can exhibit axial chirality (atropisomerism) if rotation around the C-O bond is sufficiently hindered. chemrxiv.orgnih.gov
Should a chiral derivative of this compound be produced, chiral chromatography would be essential for separating the resulting enantiomers and determining the enantiomeric excess (ee). This is typically performed using HPLC with a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times.
Commonly used CSPs are based on derivatives of polysaccharides like cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which differ in their stability. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for optimizing the separation.
Hyphenated Analytical Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and structural elucidation of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. caymanchem.com The resulting mass spectrum serves as a molecular fingerprint.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would provide key structural information. Expected fragmentation pathways include:
Alpha-cleavage at the ether linkage, leading to the loss of a butoxy radical or a butoxyphenyl radical.
Cleavage within the butyl chain, resulting in the loss of alkyl fragments.
Formation of stable ions corresponding to the furan ring and the butoxyphenyl cation. libretexts.orgmiamioh.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC analysis. It couples an HPLC system to a mass spectrometer. researchgate.net For impurity profiling, LC-MS is invaluable. Common ionization interfaces like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the eluting compounds. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+, providing clear molecular weight information, which is crucial for identifying unknown impurities. Tandem mass spectrometry (MS/MS) can be employed to select a specific ion, fragment it, and analyze the resulting product ions, yielding detailed structural data.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |
| 218 | [C₁₄H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 161 | [C₁₀H₉O]⁺ | Loss of butoxy radical (•OC₄H₉) |
| 149 | [C₁₀H₅O]⁺ | Cleavage leading to butoxyphenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from benzene ring fragmentation |
| 68 | [C₄H₄O]⁺ | Furan cation |
Note: The relative intensities of these fragments would need to be confirmed experimentally.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful tools for the unambiguous structural elucidation of unknown compounds directly within a separated mixture. mdpi.comiosrphr.org While MS provides information about mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule. unl.edu In cases where LC-MS data is insufficient to distinguish between isomers, LC-NMR can provide the definitive structural information. The technique can be operated in on-flow mode for abundant components or stop-flow mode, where the chromatographic flow is paused to acquire detailed 1D and 2D NMR spectra on a specific peak of interest. researchgate.net This is particularly useful for characterizing significant impurities in a synthesis batch without the need for time-consuming isolation.
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a hyphenated technique that provides complementary information to GC-MS. As components elute from the GC column, they pass through a "light pipe" where an infrared spectrum is continuously recorded. The resulting vapor-phase IR spectrum provides information about the functional groups present in the molecule. GC-FTIR is exceptionally effective at distinguishing between positional isomers (e.g., ortho-, meta-, para- isomers), which often yield very similar, if not identical, mass spectra but will have distinct IR spectra in the "fingerprint" region. ojp.govgo-jsb.co.uknih.govresearchgate.net This makes it a valuable tool for confirming the identity of this compound and differentiating it from any potential positional isomers that may arise during synthesis.
Electrochemical Methods for Sensing and Quantification of this compound
Electrochemical methods offer high sensitivity, rapid response, and potential for miniaturization, making them valuable for the analysis of organic molecules such as this compound. These techniques rely on measuring changes in electrical properties (potential, current, or charge) that occur during redox reactions at an electrode surface.
Cyclic Voltammetry for Electrochemical Behavior Characterization
Cyclic Voltammetry (CV) is a potent electroanalytical technique used to investigate the redox properties of a species in solution. While specific experimental CV data for this compound is not extensively detailed in publicly available literature, the electrochemical behavior can be inferred from studies on related furan derivatives. The furan ring is known to be susceptible to electrochemical oxidation.
A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., acetonitrile with tetrabutylammonium (B224687) hexafluorophosphate) and scanning the potential of a working electrode (such as glassy carbon) in both positive and negative directions. The resulting voltammogram plots current versus potential.
For furan-containing compounds, an irreversible oxidation peak is often observed. researchgate.net This indicates that the furan moiety is oxidized in a process where the resulting product is not readily reduced back to the original form on the reverse scan, likely due to subsequent chemical reactions or structural changes. The potential at which this peak occurs (anodic peak potential, Epa) provides information about the energy required to remove electrons from the molecule. The presence of the electron-donating butoxyphenyl group attached to the furan ring would likely lower the oxidation potential compared to unsubstituted furan.
Table 1: Illustrative Data derivable from Cyclic Voltammetry for a Furan Derivative
| Parameter | Description | Illustrative Value (for a related furan-bridged chromophore researchgate.net) |
|---|---|---|
| Eonsetox | Onset Oxidation Potential | +0.96 V |
| Epa | Anodic Peak Potential | Not specified |
| Epc | Cathodic Peak Potential | N/A (Irreversible) |
| Scan Rate | Rate of potential change | 100 mV/s |
| Solvent/Electrolyte | Medium for the experiment | Acetonitrile / 0.1 M TBAPF6 |
Note: This data is for a related furan compound and serves to illustrate the parameters obtained from a CV experiment. Specific values for this compound require experimental determination.
Amperometric and Potentiometric Sensing Platform Development
Building on the electrochemical characterization from CV, specific sensing platforms can be developed for the quantification of this compound.
Amperometric Sensors: These sensors operate by applying a constant potential to a working electrode and measuring the resulting current, which is proportional to the analyte's concentration. For this compound, a potential would be chosen that is sufficient to cause its oxidation. The development of such a sensor would involve:
Electrode Modification: To enhance sensitivity and selectivity, the surface of a working electrode (e.g., glassy carbon) could be modified with nanomaterials or polymers that facilitate the electron transfer process or selectively bind the analyte.
Optimization: Experimental conditions such as applied potential, pH, and sample flow rate (in a flow-injection system) would be optimized to achieve the lowest possible detection limit.
Calibration: A calibration curve is generated by measuring the current response for a series of standard solutions of known concentrations.
Potentiometric Sensors: These sensors measure the potential difference between a sensing electrode and a reference electrode at near-zero current flow. scirp.org The potential is related to the concentration of the analyte by the Nernst equation. A potentiometric sensor for this compound would typically involve an ion-selective electrode (ISE) with a membrane designed to interact specifically with the target molecule. Development would require synthesizing a selective ionophore or molecularly imprinted polymer (MIP) that recognizes the size, shape, and chemical properties of this compound.
Spectrophotometric and Fluorometric Analytical Protocols for Detection
Optical methods, including spectrophotometry and fluorometry, are mainstays of analytical chemistry, valued for their robustness, sensitivity, and wide applicability.
Development of UV-Vis Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry measures the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic systems like the furan and phenyl rings in this compound exhibit characteristic absorption due to π→π* electronic transitions. The parent furan molecule has a primary absorption peak around 208 nm. nist.gov The conjugation with the butoxyphenyl group is expected to cause a bathochromic shift (shift to a longer wavelength) of the maximum absorbance (λmax).
Developing a spectrophotometric assay involves:
Spectrum Acquisition: Recording the UV-Vis spectrum of a pure standard of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) to identify the λmax.
Calibration Curve Construction: Preparing a series of standard solutions with known concentrations and measuring their absorbance at the determined λmax.
Beer-Lambert Law Application: Plotting absorbance versus concentration to create a calibration curve. According to the Beer-Lambert law (A = εbc), this plot should be linear within a certain concentration range. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.
Spectrophotometric methods are widely used for the quantitative analysis of furan derivatives and are valued for their simplicity and cost-effectiveness. nih.govresearchgate.net
Table 2: Comparative UV Absorption Data for Furan and Related Compounds
| Compound | λmax (nm) | Transition Type | Reference |
|---|---|---|---|
| Furan | ~208 | π→π* | nist.gov |
| 2,5-Diformylfuran | Not specified, absorbs >380 nm upon reaction | π→π* | mdpi.com |
Fluorometric Methods for High-Sensitivity Trace Detection
Fluorometry, or fluorescence spectroscopy, is an inherently more sensitive technique than spectrophotometry. It involves exciting a molecule with light of a specific wavelength and detecting the light emitted at a longer wavelength. While not all molecules are naturally fluorescent, the extended conjugated π-system in this compound suggests it may possess fluorescent properties. If it is not sufficiently fluorescent, it could potentially be derivatized with a fluorophore.
The development of a fluorometric method for high-sensitivity trace detection would proceed as follows:
Characterization: Determining the optimal excitation and emission wavelengths for this compound by recording excitation and emission spectra.
Method Optimization: Optimizing parameters such as solvent, pH, and temperature to maximize the fluorescence signal and ensure stability.
Calibration for Trace Analysis: Creating a calibration curve using very dilute standard solutions. The high sensitivity of fluorescence allows for quantification at much lower concentrations than UV-Vis absorbance, often in the parts-per-billion (ppb) range. rsc.org
Fluorometric assays are particularly advantageous for applications requiring the detection of minute quantities of an analyte, such as in environmental monitoring or food safety analysis. nih.govsemanticscholar.org
Development of Calibration Standards and Certified Reference Materials for this compound
The accuracy of any quantitative analysis is fundamentally dependent on the quality of the calibration standards used. A distinction is made between laboratory-prepared standards and Certified Reference Materials (CRMs).
Calibration Standards: These are solutions of a substance at a known concentration, typically prepared in-house for routine analysis. The process for developing a reliable calibration standard for this compound involves several critical steps:
Synthesis and Purification: The compound must be synthesized and purified to a high degree (e.g., via chromatography or recrystallization) to remove impurities that could interfere with the analysis. nih.gov
Identity and Purity Confirmation: The chemical identity and purity of the synthesized material must be rigorously confirmed using multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. Quantitative NMR (qNMR) can be a powerful tool for determining purity against an external standard. nih.gov
Preparation of Stock Solution: A primary stock solution is prepared by accurately weighing a specific mass of the pure compound and dissolving it in a precise volume of a suitable solvent.
Working Standards: A series of working standards is then prepared by accurately diluting the stock solution to create a range of concentrations appropriate for building a calibration curve. shimadzu.com
Certified Reference Materials (CRMs): A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. malvernpanalytical.com CRMs are produced by national metrology institutes or accredited producers and are essential for method validation, quality control, and ensuring inter-laboratory consistency.
Currently, there are no commercially available CRMs specifically for this compound listed by major suppliers. The development of a CRM is a rigorous and costly process. In its absence, laboratories must rely on well-characterized, high-purity in-house standards, with purity assessed and documented as thoroughly as possible. For some applications, synthetic calibration standards can be created by blending pure chemicals in desired ratios, which is a valuable approach when no CRMs are available. malvernpanalytical.com
Exploration of Non Biological and Materials Science Applications of 2 4 Butoxyphenyl Furan
Optoelectronic Materials and Organic Electronics Applications
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
No research data is available on the specific role of 2-(4-Butoxyphenyl)furan in OLED or OPV devices.
Investigation of Charge Transport Properties and Device Performance
There are no published studies on the charge transport properties (e.g., hole or electron mobility) or the performance of electronic devices incorporating this compound.
Fabrication and Characterization of Thin Films and Active Layers
Information regarding the fabrication methods and characterization of thin films or active layers containing this compound is not present in the available literature.
Catalytic Applications as a Ligand, Precursor, or Support Material
Design and Synthesis of Metal-Furan Complexes for Homogeneous Catalysis
There is no evidence of the design or synthesis of metal complexes involving this compound as a ligand for homogeneous catalysis.
Chemical Sensor Development for Specific Analytes
There is no available research specifically detailing the design or integration of this compound into chemical sensing platforms.
Design of Fluorescent Chemosensors for Metal Ions, Anions, or Neutral Molecules
No studies have been found that describe the use of this compound as a core structure for the design of fluorescent chemosensors. The photophysical properties, such as quantum yield and Stokes shift, which are critical for fluorescent sensor design, have not been reported for this specific compound.
Polymer Chemistry and Advanced Polymer Material Development
Specific research on the use of this compound as a monomer or building block in polymer chemistry is not available in the current body of scientific literature.
Use as a Monomer in Conjugated Polymer Synthesis for Electronic or Photonic Applications
There are no reports on the polymerization of this compound to create conjugated polymers. Consequently, no data exists on the electronic or photonic properties of any such resulting polymer.
Development of Functional Polymers with Tunable Electronic or Optical Properties
As there is no information on the synthesis of polymers from this compound, there is also no information regarding the development of functional polymers with tunable properties derived from this specific monomer.
Supramolecular Chemistry and Self-Assembly Applications
The supramolecular chemistry and self-assembly behavior of this compound have not been a subject of published research. While studies on the liquid crystalline and self-assembly properties of some 2,5-diarylfurans exist, this information cannot be directly attributed to this compound without specific investigation.
Formation of Self-Assembled Monolayers (SAMs) on Material Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. nih.gov The formation of SAMs is a promising strategy for modifying the surface properties of materials. nih.gov While direct experimental studies on the formation of SAMs using this compound are not extensively documented, its structural components suggest a potential for such applications.
The this compound molecule possesses a hydrophobic butoxy group and an aromatic system composed of the furan (B31954) and phenyl rings. For SAM formation, a suitable anchor group, which would covalently bind to the substrate, would need to be introduced into the molecule. For instance, a thiol or silane (B1218182) group could be incorporated to facilitate assembly on gold or silica (B1680970) surfaces, respectively.
Assuming a hypothetical scenario where a thiol-functionalized derivative, such as 2-(4-butoxy-3-mercaptophenyl)furan, is synthesized, the formation of a SAM on a gold surface would be driven by the strong affinity of the sulfur atom for gold. The molecules would align themselves in a closely packed arrangement, with the butoxy chains extending away from the surface. The aromatic cores would likely exhibit π-π stacking interactions, contributing to the stability and order of the monolayer.
The properties of such a hypothetical SAM are outlined in the table below.
| Property | Predicted Value/Characteristic | Rationale |
| Monolayer Thickness | ~1.5 - 2.0 nm | Based on the molecular length of the butoxyphenyl and furan moieties. |
| Molecular Orientation | Near-vertical | Driven by van der Waals interactions between the butoxy chains and π-stacking of the aromatic rings. |
| Surface Energy | Low | The exposed butoxy groups would create a hydrophobic surface. |
| Thermal Stability | Moderate | Dependent on the strength of the Au-S bond and intermolecular forces. |
This table presents predicted properties for a hypothetical SAM of a thiol-functionalized this compound derivative.
Investigation of Non-Covalent Interactions for Molecular Recognition and Material Design
Non-covalent interactions are the driving forces behind molecular recognition and the self-assembly of molecules into functional materials. rsc.org The structure of this compound allows for a variety of non-covalent interactions, making it a molecule of interest for the design of novel materials.
The key non-covalent interactions that this compound can participate in include:
π-π Stacking: The electron-rich furan and phenyl rings can engage in π-π stacking interactions. These interactions are crucial for the organization of molecules in the solid state and can influence the electronic properties of the resulting material. nih.gov
Van der Waals Forces: The flexible butyl chain of the butoxy group contributes to van der Waals interactions. These forces, although individually weak, become significant in a condensed phase and play a role in the packing of molecules.
Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the oxygen atom of the furan ring and the ether linkage can act as hydrogen bond acceptors. nih.gov This allows for interactions with protic solvents or other molecules capable of donating a hydrogen bond.
CH-π Interactions: The C-H bonds of the butyl chain and the aromatic rings can interact with the π-systems of neighboring molecules. nih.gov
These interactions are fundamental to the design of supramolecular assemblies and functional materials. For instance, the ability of the furan ring to participate in various interactions is a key aspect of its utility in materials science. nih.gov
The following table summarizes the potential non-covalent interactions involving this compound and their implications for material design.
| Interaction Type | Participating Moieties | Strength | Implication for Material Design |
| π-π Stacking | Furan ring, Phenyl ring | Moderate | Control of molecular packing, potential for charge transport in organic electronics. |
| Van der Waals Forces | Butyl chain | Weak (individually) | Influence on the density and melting point of the material, contributes to the stability of self-assembled structures. |
| Hydrogen Bonding (Acceptor) | Furan oxygen, Ether oxygen | Moderate | Enables interaction with protic molecules, potential for creating co-crystals and responsive materials. |
| CH-π Interactions | C-H bonds and π-systems | Weak | Fine-tuning of molecular conformation and packing in the solid state. |
This table outlines the potential non-covalent interactions of this compound and their significance in the design of materials.
Conclusion and Future Research Directions for 2 4 Butoxyphenyl Furan
Synthesis and Characterization: Summary of Key Methodological Advances
The synthesis of 2-arylfurans, including derivatives like 2-(4-Butoxyphenyl)furan, has been significantly advanced through the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly versatile and widely utilized method for the formation of the crucial carbon-carbon bond between the furan (B31954) and phenyl rings. semanticscholar.orgnih.gov
Hypothetical Synthesis of this compound via Suzuki-Miyaura Coupling:
A probable and efficient synthetic route to this compound would involve the Suzuki-Miyaura coupling of either 2-furylboronic acid with 1-bromo-4-butoxybenzene (B1267048) or, alternatively, 4-butoxyphenylboronic acid with 2-bromofuran. This reaction is typically performed in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base. nih.gov The use of aqueous media for such reactions represents a green chemistry advancement in the synthesis of biaryl compounds. semanticscholar.orgsemanticscholar.org
Key Methodological Advances:
Catalyst Development: The development of highly active and stable palladium catalysts and ligands has enabled efficient coupling of heteroaryl compounds, which can be challenging substrates. nih.gov
Reaction Conditions: Advances have led to milder reaction conditions, including lower temperatures and the use of environmentally benign solvent systems like water and ethanol (B145695) mixtures. semanticscholar.org
Alternative Coupling Partners: Beyond boronic acids, methods utilizing potassium trifluoroborate salts and heteroaryltellurides have also been developed for the synthesis of 2-arylfurans, expanding the toolkit available to synthetic chemists. researchgate.net
Characterization:
Once synthesized, the structural confirmation of this compound would rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the furan ring, the butoxy chain (including characteristic triplet signals for the -CH₂- groups and a terminal -CH₃ group), and the para-substituted benzene (B151609) ring. |
| ¹³C NMR | Resonances for all unique carbon atoms in the furan, phenyl, and butoxy moieties. |
| FT-IR | Characteristic absorption bands for C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage and the furan ring, and C=C stretching of the aromatic systems. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₄H₁₆O₂. |
These methods are routinely used for the characterization of new furan derivatives and provide unambiguous structural evidence. tandfonline.commdpi.com
Theoretical Insights: Implications for Structure-Reactivity Relationships
While specific computational studies on this compound are not available, theoretical investigations into related polyfuran and oligofuran systems provide significant insights into its likely electronic structure and reactivity. researchgate.netexlibrisgroup.com
The structure of this compound is characterized by two connected aromatic systems: the electron-rich furan ring and the butoxy-substituted phenyl ring. The oxygen atom in the furan ring contributes a lone pair of electrons to the π-system, making it highly reactive towards electrophiles, typically at the C5 position (the other α-position). wikipedia.orguop.edu.pk
Key Theoretical Descriptors and Implications:
| Property | Implication for this compound |
| Planarity | Furan-based oligomers tend to have a more planar structure compared to their thiophene (B33073) analogs. This planarity in the 2-phenylfuran (B99556) core would facilitate π-conjugation between the two rings, influencing its electronic and optical properties. researchgate.net |
| HOMO/LUMO Energies | Computational studies show that polyfurans have relatively high HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. The butoxy group, being an electron-donating group, would further raise the HOMO level, enhancing its properties as an electron donor (p-type material). researchgate.netexlibrisgroup.com |
| Band Gap | The energy difference between the HOMO and LUMO levels, or the band gap, is a critical parameter for electronic applications. The extended conjugation between the furan and phenyl rings is expected to result in a lower band gap compared to furan itself, shifting its absorption and emission properties towards longer wavelengths. arxiv.org |
| Reactivity | The electron-donating nature of the butoxy group would likely increase the electron density of the entire π-system, potentially enhancing the furan ring's susceptibility to electrophilic attack and oxidative processes. wikipedia.orgresearchgate.net |
These theoretical considerations suggest that the molecule's structure is conducive to applications in organic electronics, where planarity and tunable electronic properties are paramount.
Potential Applications: Outlook for Non-Biological and Materials Science Utility
The structural characteristics of this compound—a rigid, planar, conjugated core with a flexible alkoxy chain—make it an interesting candidate for materials science applications, particularly in the fields of liquid crystals and organic electronics.
Liquid Crystals:
The incorporation of rigid core units like 2-phenylfuran is a common strategy in the design of liquid crystalline materials. The furan ring, linked to a phenyl group, can act as a mesogenic (liquid crystal-forming) core. The butoxy tail provides the necessary flexibility and influences the melting point and the type of liquid crystalline phase formed. Bent-shaped liquid crystals containing a furan bridge have been synthesized and shown to exhibit mesophases. researchgate.net It is plausible that rod-shaped molecules like this compound could be building blocks for nematic or smectic liquid crystals. tandfonline.comtandfonline.com
Organic Electronics:
2,5-Diarylfurans and α-oligofurans have been investigated as organic semiconductor materials. nih.govnih.gov Their properties make them suitable for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Hole-Transporting Materials: The electron-rich nature of the 2-arylfuran system makes it a good candidate for a hole-transporting material (p-type semiconductor) in OLEDs. Novel α-oligo(arylfuran)s have demonstrated good hole transport capacity. nih.gov
Optoelectronic Properties: The conjugation between the rings allows for delocalization of π-electrons, leading to useful fluorescent properties. The emission color can be tuned by modifying the substituents on the aryl ring. nih.gov The butoxy group in this compound could also improve the solubility of the material in organic solvents, which is a crucial factor for device fabrication via solution-processing techniques.
Unresolved Research Questions and Emerging Challenges in Furan Chemistry
Despite the potential of furan-based materials, several challenges and unresolved questions remain in the field.
Stability: The furan ring is less aromatic and more reactive than benzene or even thiophene. wikipedia.org This leads to a relative instability, particularly towards oxidation and strong acids, which can complicate synthesis, purification, and long-term device stability. nih.gov Developing strategies to protect the furan ring or synthesize more robust derivatives is an ongoing challenge.
Scalable Synthesis: While methods like Suzuki coupling are effective at the lab scale, developing cost-effective and scalable syntheses for furan-based monomers is crucial for their commercial application in materials. nih.gov Transition-metal-free synthetic routes are an emerging area of interest to address this. nih.gov
Structure-Property Relationships: A deeper understanding of how substituents on the furan and aryl rings precisely tune the electronic properties, molecular packing in the solid state, and ultimately, device performance is needed. This requires a synergistic approach combining synthesis, characterization, and computational modeling. researchgate.netarxiv.org
Polymerization: While furan-based polymers are promising, controlling the regioselectivity of polymerization and achieving high molecular weight materials with low defect densities remains a significant challenge that impacts their electronic properties.
Prognosis for Future Investigations into this compound and its Derivatives
Future investigations into this compound and related derivatives are likely to be driven by the quest for new, high-performance organic materials.
Synthesis and Characterization: The first step would be the targeted synthesis and full spectroscopic and crystallographic characterization of this compound to confirm the structural and electronic properties predicted from analogous systems.
Oligomers and Polymers: The molecule could be used as a monomer for the synthesis of novel oligomers and polymers. For example, polymerization of a dibrominated derivative of this compound could lead to new conjugated polymers with potentially interesting optical and electronic properties for use in OLEDs or organic solar cells.
Liquid Crystal Research: A systematic study of 2-(4-alkoxyphenyl)furans, varying the length of the alkoxy chain, would be a logical next step to explore their potential as liquid crystals and establish a clear relationship between molecular structure and mesophase behavior. researchgate.nettandfonline.com
Device Prototyping: Assuming promising photophysical and electronic properties are observed, the incorporation of this compound or its polymeric derivatives as a component in prototype electronic devices (e.g., as a hole-transport layer in an OLED) would be the ultimate test of its utility in materials science. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Butoxyphenyl)furan, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves alkylation of phenolic precursors with brominated furan derivatives. For example, 2-(Bromomethyl)furan (I) can react with 4-butoxyphenol under nucleophilic substitution conditions. Optimization includes controlling reaction temperature (60–80°C), using anhydrous solvents (e.g., DMF or THF), and catalytic bases like K₂CO₃ to enhance yield . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- GC-MS : Effective for volatile intermediates, with dynamic headspace techniques offering 30× higher sensitivity than static methods for furan detection (e.g., monitoring mass 68 m/z) .
- HPLC-UV/HRMS : For non-volatile impurities, reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves compounds like 2-(4-Butoxyphenyl)acetic acid (Impurity A). Reference standards (e.g., EP-certified impurities) enable quantification .
- NMR : ¹H/¹³C NMR confirms structural integrity, with key signals at δ 7.2–7.6 ppm (aromatic protons) and δ 3.8–4.2 ppm (butoxy chain).
Q. What precautions are necessary during the handling and storage of this compound to ensure compound stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use amber glass vials to avoid photodegradation. During synthesis, employ fume hoods, PPE (gloves, goggles), and avoid skin contact due to potential irritancy . Waste must be segregated for professional disposal to mitigate environmental risks.
Advanced Research Questions
Q. How can researchers identify and quantify impurities such as 2-(4-Butoxyphenyl)acetic acid in synthesized batches?
- Methodological Answer :
- Sample Preparation : Dissolve the crude product in methanol, filter (0.22 µm), and spike with certified reference materials (e.g., EP Impurity A, CAS 4547-57-3) .
- HPLC Method : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% formic acid in water) and B (acetonitrile). Gradient: 40% B to 90% B over 20 min, flow rate 1 mL/min. UV detection at 254 nm.
- Validation : Perform linearity (R² > 0.99), LOD/LOQ (≤0.1 µg/mL), and spike-recovery (95–105%) studies.
Q. What strategies are employed to evaluate the toxicity profile of this compound when direct data is unavailable?
- Methodological Answer : Use surrogate compounds (e.g., furan derivatives like 2-(3-oxo-3-phenylprop-1-enyl)furan) for extrapolation. Key steps:
- In Silico Modeling : Apply QSAR tools (e.g., OECD Toolbox) to predict acute oral toxicity and carcinogenicity .
- In Vitro Assays : Test hepatic cytotoxicity using HepG2 cells, measuring IC₅₀ values via MTT assays.
- Read-Across Analysis : Compare structural analogs with existing data (e.g., IFRA standards for phenolic ethers) to infer hazard thresholds .
Q. How do reaction conditions influence the dimerization kinetics of furan derivatives like this compound?
- Methodological Answer : Dimerization is sensitive to steric and electronic effects. For α-substituted furans:
- Temperature : Elevated temperatures (≥100°C) accelerate [4+4] cycloaddition but may favor side reactions.
- Trapping Agents : Add methyl acrylate (10 mol%) to divert intermediates toward Diels-Alder adducts, isolating dimers via column chromatography (hexane/EtOAc) .
- Kinetic Monitoring : Use in situ FTIR to track carbonyl shifts (1700–1750 cm⁻¹) or offline GC-MS for time-resolved product distribution.
Q. What computational methods support the prediction of this compound's reactivity in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy in the dienophile (e.g., maleic anhydride) correlates with faster reaction rates.
- MD Simulations : Simulate solvent effects (e.g., toluene vs. DMSO) using AMBER force fields to predict activation barriers.
- Retrosynthesis Planning : Tools like Synthia™ or Reaxys® prioritize routes based on atom economy and step efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
